
b-Endorphin (equine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
β-Endorphin, equine is an endogenous opioid peptide with analgesic properties.
Actividad Biológica
β-Endorphin is an endogenous opioid peptide that plays a crucial role in various physiological processes in horses, including pain modulation, stress response, and behavioral regulation. This article delves into the biological activity of β-endorphin specifically in equines, exploring its mechanisms of action, effects during exercise and stress, and potential implications for health and performance.
β-Endorphin is produced primarily in the hypothalamus and released into the bloodstream, where it exerts its effects on the central nervous system (CNS) and peripheral tissues. It binds to opioid receptors, particularly the mu-opioid receptor, leading to several biological effects:
- Analgesia : Increases pain threshold and provides prolonged analgesic effects.
- Mood Regulation : Influences mood and emotional responses, potentially reducing anxiety and enhancing well-being.
- Hormonal Regulation : Affects the secretion of pituitary hormones, including adrenocorticotropic hormone (ACTH), which is involved in stress response.
Effects of Exercise on β-Endorphin Levels
Research indicates that exercise significantly influences plasma levels of β-endorphin in horses. A study involving trained show jumping horses demonstrated that competitive sessions resulted in marked increases in circulating β-endorphin levels compared to non-competitive training sessions. The following table summarizes key findings from this research:
Condition | Pre-Exercise (pg/ml) | Post-Exercise (5 min) | Post-Exercise (30 min) |
---|---|---|---|
Competitive Session | 269.9 ± 30.7 | 420.0 ± 102.7 | 350.0 ± 90.0 |
Non-Competitive Training | 250.0 ± 20.0 | 280.0 ± 25.0 | 260.0 ± 22.0 |
This data suggests that β-endorphin levels rise significantly after high-intensity exercise, indicating a potential role in pain relief and stress management during competitive activities .
Stress Response and β-Endorphin
β-Endorphin is also implicated in the physiological response to stress in horses. Elevated levels are observed during stressful situations such as competition or transportation. A review highlighted that β-endorphin release correlates with ACTH secretion, suggesting its role in modulating the hypothalamic-pituitary-adrenal (HPA) axis during stress .
Case Study: Equine Cushing’s Disease (ECS)
In horses with ECS, hyperbetaendorphinemia has been documented as a significant pathological state. Studies have shown that affected horses exhibit behavioral changes linked to increased β-endorphin levels, which may contribute to lethargy or altered social interactions . The following table presents findings related to β-endorphin levels in healthy versus ECS-affected horses:
Condition | β-Endorphin Level (pmol/l) |
---|---|
Healthy Horses | 5.71 |
Mild Symptoms | 11.43 |
Moderate Symptoms | 14.00 |
Severe Symptoms | 32.29 |
These findings underscore the potential utility of measuring β-endorphin levels as a diagnostic tool for assessing stress and disease states in equines .
Implications for Equine Health and Performance
The biological activity of β-endorphin has significant implications for equine health management and performance optimization:
- Pain Management : Understanding the analgesic properties of β-endorphin can aid in developing strategies for managing pain in horses undergoing surgery or experiencing injury.
- Stress Monitoring : Regular assessment of β-endorphin levels could serve as a biomarker for monitoring stress responses during training and competition.
- Performance Enhancement : Insights into how exercise influences β-endorphin release may inform training regimens to optimize performance while minimizing stress-related impacts.
Aplicaciones Científicas De Investigación
Pain Management and Analgesia
Research has demonstrated that β-endorphin levels increase significantly in response to painful stimuli. For instance, McCarthy et al. observed elevated plasma β-endorphin concentrations following procedures that induce pain, such as upper lip twitches in horses . This suggests that measuring β-endorphin can serve as an indicator of pain intensity and effectiveness of analgesic treatments.
Stress Response Indicator
β-Endorphin is also utilized as a biomarker for stress in equines. Studies indicate that plasma levels rise during stressful situations, such as transportation or surgical procedures . Monitoring these levels can help assess the welfare of horses under stress and guide interventions to mitigate adverse effects.
Exercise Physiology
The relationship between exercise intensity and β-endorphin levels has been extensively studied. Research by Mehl et al. found that plasma concentrations of β-endorphin increased significantly after both submaximal and maximal exercise tests . This increase correlates with the horse's ability to cope with physical exertion and may contribute to the "runner's high" phenomenon observed in both humans and horses.
Behavioral Modulation
Recent studies have explored the influence of pheromones on β-endorphin levels and subsequent behavioral changes in horses. For example, treatment with androstenone has been shown to stabilize β-endorphin concentrations while promoting compliant behaviors in treated horses . This insight could lead to new behavioral management strategies in equine training and handling.
Case Studies
Study | Objective | Findings |
---|---|---|
McCarthy et al. (1993) | Assessing pain response | Increased β-endorphin levels post-painful stimuli indicate its role in analgesia. |
Mehl et al. (1999) | Exercise impact on β-endorphin | Significant rise in plasma β-endorphin after high-intensity exercise indicates its role in recovery and pain modulation. |
Androstenone Study (2021) | Behavioral changes via pheromones | Stable β-endorphin levels correlated with improved compliance during treatment suggest potential therapeutic applications. |
Propiedades
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C154H248N42O44S/c1-16-82(9)123(150(235)181-98(43-28-33-60-159)133(218)185-108(69-116(163)205)138(223)170-84(11)127(212)182-107(68-91-71-165-78-169-91)143(228)177-95(40-25-30-57-156)131(216)174-94(39-24-29-56-155)130(215)168-74-120(209)172-102(154(239)240)50-53-115(162)204)193-151(236)124(83(10)17-2)192-128(213)85(12)171-139(224)109(70-117(164)206)184-132(217)96(41-26-31-58-157)176-142(227)106(67-89-37-22-19-23-38-89)183-140(225)103(63-79(3)4)187-152(237)125(86(13)200)194-149(234)122(81(7)8)191-144(229)104(64-80(5)6)186-148(233)113-44-34-61-196(113)153(238)126(87(14)201)195-137(222)99(49-52-114(161)203)178-145(230)110(75-197)188-134(219)97(42-27-32-59-158)175-135(220)100(51-54-121(210)211)179-146(231)111(76-198)190-147(232)112(77-199)189-136(221)101(55-62-241-15)180-141(226)105(66-88-35-20-18-21-36-88)173-119(208)73-166-118(207)72-167-129(214)93(160)65-90-45-47-92(202)48-46-90/h18-23,35-38,45-48,71,78-87,93-113,122-126,197-202H,16-17,24-34,39-44,49-70,72-77,155-160H2,1-15H3,(H2,161,203)(H2,162,204)(H2,163,205)(H2,164,206)(H,165,169)(H,166,207)(H,167,214)(H,168,215)(H,170,223)(H,171,224)(H,172,209)(H,173,208)(H,174,216)(H,175,220)(H,176,227)(H,177,228)(H,178,230)(H,179,231)(H,180,226)(H,181,235)(H,182,212)(H,183,225)(H,184,217)(H,185,218)(H,186,233)(H,187,237)(H,188,219)(H,189,221)(H,190,232)(H,191,229)(H,192,213)(H,193,236)(H,194,234)(H,195,222)(H,210,211)(H,239,240)/t82-,83-,84-,85-,86+,87+,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,122-,123-,124-,125-,126-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZZJSNGTXUROZ-KZEHRRGMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C154H248N42O44S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3423.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.